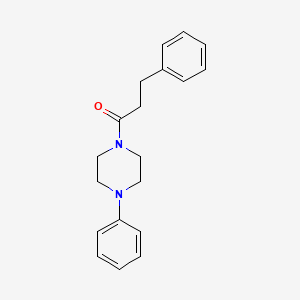
1-phenyl-4-(3-phenylpropanoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenyl-4-(3-phenylpropanoyl)piperazine, also known as PPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1950s and has since been used in various scientific research applications. This compound has been found to have potential therapeutic benefits in the treatment of neurological disorders and cancer.
Wirkmechanismus
1-phenyl-4-(3-phenylpropanoyl)piperazine acts as a dopamine D2 receptor agonist and can stimulate the release of dopamine. It also has antioxidant properties and can protect cells from oxidative stress. 1-phenyl-4-(3-phenylpropanoyl)piperazine has been found to inhibit the activity of monoamine oxidase-B (MAO-B), an enzyme that breaks down dopamine in the brain.
Biochemical and Physiological Effects:
1-phenyl-4-(3-phenylpropanoyl)piperazine has been found to increase the levels of dopamine in the brain, which can improve motor function in patients with Parkinson's disease. It can also reduce oxidative stress and inflammation in the brain, which can protect neurons from damage. 1-phenyl-4-(3-phenylpropanoyl)piperazine has been found to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-phenyl-4-(3-phenylpropanoyl)piperazine in lab experiments include its neuroprotective and anti-cancer properties. It can be used to study the mechanisms of Parkinson's disease and cancer. However, the limitations of using 1-phenyl-4-(3-phenylpropanoyl)piperazine include its potential toxicity and the need for further research to determine its safety and efficacy.
Zukünftige Richtungen
1. Further studies are needed to determine the safety and efficacy of 1-phenyl-4-(3-phenylpropanoyl)piperazine in the treatment of neurological disorders and cancer.
2. The potential use of 1-phenyl-4-(3-phenylpropanoyl)piperazine in combination with other drugs for the treatment of Parkinson's disease and cancer should be explored.
3. The development of new derivatives of 1-phenyl-4-(3-phenylpropanoyl)piperazine with improved pharmacological properties should be investigated.
4. The potential use of 1-phenyl-4-(3-phenylpropanoyl)piperazine in the treatment of other diseases such as Alzheimer's disease and Huntington's disease should be explored.
5. The mechanism of action of 1-phenyl-4-(3-phenylpropanoyl)piperazine should be further elucidated to better understand its therapeutic potential.
Synthesemethoden
The synthesis of 1-phenyl-4-(3-phenylpropanoyl)piperazine involves the reaction of piperazine with benzaldehyde and phenylpropanoic acid. The reaction is catalyzed by a base such as sodium hydroxide and is carried out under reflux conditions. The resulting product is then purified using column chromatography to obtain pure 1-phenyl-4-(3-phenylpropanoyl)piperazine.
Wissenschaftliche Forschungsanwendungen
1-phenyl-4-(3-phenylpropanoyl)piperazine has been extensively studied for its potential therapeutic benefits in the treatment of neurological disorders such as Parkinson's disease. It has been found to have neuroprotective properties and can prevent the death of dopaminergic neurons. 1-phenyl-4-(3-phenylpropanoyl)piperazine has also been studied for its potential anti-cancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis.
Eigenschaften
IUPAC Name |
3-phenyl-1-(4-phenylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c22-19(12-11-17-7-3-1-4-8-17)21-15-13-20(14-16-21)18-9-5-2-6-10-18/h1-10H,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTGCJCGVHCPIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1-(4-phenylpiperazin-1-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-nitrobenzyl [2-(1H-indol-3-yl)ethyl]carbamate](/img/structure/B5537006.png)
![1-(1-benzothien-5-ylcarbonyl)-4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidine](/img/structure/B5537011.png)
![N-benzyl-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5537033.png)
![3-methyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5537039.png)
![2-allyl-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5537049.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5537053.png)

![3-isobutyl-N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-5-isoxazolecarboxamide](/img/structure/B5537067.png)
![N-[(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5537073.png)
![4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5537081.png)
![2-methyl-4-{4-[(8-methyl-2,8-diazaspiro[4.5]dec-2-yl)carbonyl]phenyl}-2-butanol](/img/structure/B5537092.png)
![5-(cyclobutylmethyl)-2-[3-(4-morpholinyl)-3-oxopropyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5537100.png)
![4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5537105.png)
